molecular formula C15H15O3P B1654310 Methyl (diphenylphosphoryl)acetate CAS No. 21993-16-8

Methyl (diphenylphosphoryl)acetate

Cat. No.: B1654310
CAS No.: 21993-16-8
M. Wt: 274.25 g/mol
InChI Key: RWAQJFDCPSWZJD-UHFFFAOYSA-N
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Description

Methyl (diphenylphosphoryl)acetate is an organophosphorus compound characterized by a phosphoryl group (P=O) attached to two phenyl rings and an esterified methyl acetate moiety. Its molecular formula is C₁₅H₁₅O₄P, with a molecular weight of 298.25 g/mol. This compound is primarily utilized as a versatile intermediate in asymmetric catalysis and heterocyclic synthesis. For instance, α-diazo-α-diphenylphosphoryl acetates (structurally related derivatives) have been employed in catalytic asymmetric intramolecular cyclopropanation (CAIMCP) reactions, enabling the formation of strained cyclopropane rings with high stereochemical control . The diphenylphosphoryl group enhances electron-withdrawing effects, stabilizing reactive intermediates during such transformations.

Properties

IUPAC Name

methyl 2-diphenylphosphorylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O3P/c1-18-15(16)12-19(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAQJFDCPSWZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355342
Record name methyl (diphenylphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21993-16-8
Record name methyl (diphenylphosphoryl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between methyl (diphenylphosphoryl)acetate and analogous phosphorylated esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound C₁₅H₁₅O₄P 298.25 Diphenyl, methyl ester Asymmetric catalysis, heterocyclic synthesis
Ethyl (diphenylphosphoryl)acetate C₁₆H₁₇O₄P 312.28 Diphenyl, ethyl ester Similar to methyl variant; solubility adjustments
Methyl diethylphosphonoacetate C₇H₁₅O₅P 210.17 Diethyl, methyl ester Precursor for phosphonates in agrochemicals
Trimethyl phosphonoacetate C₅H₁₁O₅P 182.11 Trimethyl Solvent, ligand in coordination chemistry
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₁H₁₃NO₅S 283.29 Sulfamoyl, methoxy Pharmaceutical intermediates

Reactivity and Solubility

  • Steric and Electronic Effects: The diphenyl groups in this compound introduce steric bulk, which can hinder reaction rates but improve stereoselectivity in catalytic processes. In contrast, diethyl or trimethyl substituents (e.g., methyl diethylphosphonoacetate) reduce steric hindrance, enhancing solubility in non-polar solvents .
  • Solubility Challenges: The low solubility of diphenylphosphoryl derivatives in toluene or dichloromethane has been noted to slow reaction kinetics, necessitating elevated temperatures (e.g., 60°C) for efficient transformations .

Pharmaceutical and Agrochemical Development

This compound serves as a precursor for bioactive molecules. In contrast, methyl diethylphosphonoacetate is leveraged in herbicide formulations due to its hydrolytic stability .

Material Science

The electron-deficient phosphoryl group in diphenyl derivatives facilitates interactions with metal centers, making these compounds suitable for designing catalysts or coordination polymers. Trimethyl variants, however, are more commonly used in material science for their volatility and ease of handling .

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